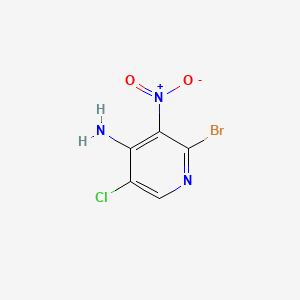

2-Bromo-5-chloro-3-nitropyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3BrClN3O2 |

|---|---|

Molecular Weight |

252.45 g/mol |

IUPAC Name |

2-bromo-5-chloro-3-nitropyridin-4-amine |

InChI |

InChI=1S/C5H3BrClN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9) |

InChI Key |

HUWGBFKCBBOKTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Bromo 5 Chloro 3 Nitropyridin 4 Amine

Retrosynthetic Analysis of the 2-Bromo-5-chloro-3-nitropyridin-4-amine Structure

A retrosynthetic analysis of this compound suggests that the most logical and feasible disconnection is the bond between the pyridine (B92270) C-4 carbon and the amine nitrogen (C-N bond). This disconnection points to a nucleophilic aromatic substitution (SNAr) reaction as the final key step in the synthesis. The precursor for this step would be a pyridine ring bearing a suitable leaving group at the C-4 position, such as a halogen (e.g., chlorine or fluorine), which can be displaced by an ammonia (B1221849) source.

This leads to the key precursor: 2-bromo-5-chloro-4-halo-3-nitropyridine . The presence of the strongly electron-withdrawing nitro group at the C-3 position is crucial, as it activates the C-4 position (ortho to the nitro group) for nucleophilic attack, thereby facilitating the substitution reaction.

Further deconstruction of this tetra-substituted pyridine intermediate involves the removal of the functional groups. The nitro group can be envisioned as being introduced via electrophilic nitration of a di- or tri-halogenated pyridine precursor. The halogen substituents (bromo and chloro) can be introduced through various halogenation or Sandmeyer-type reactions on a simpler aminopyridine scaffold. This multi-step approach allows for the strategic placement of each substituent to achieve the final, highly substituted target molecule.

Approaches to Pyridine Ring Functionalization and Precursor Synthesis

The synthesis of the target compound is contingent on the successful and regioselective functionalization of the pyridine core. This involves the strategic introduction of two different halogens, a nitro group, and an amine group at specific positions.

Regioselective Halogenation of Pyridine Derivatives (Bromination, Chlorination)

For instance, 2-amino-5-chloropyridine (B124133) can be treated with bromine and sodium nitrite (B80452) in an aqueous solution of hydrobromic acid (HBr) at low temperatures (0-10°C) to yield 2-bromo-5-chloropyridine. chemicalbook.comguidechem.com

| Reactant | Reagents | Temperature | Yield | Reference |

| 2-Amino-5-chloropyridine | 1. Br₂, 48% HBr 2. NaNO₂, H₂O | <10°C | 93% | chemicalbook.com |

| 2-Amino-5-chloropyridine | 1. 47% HBr 2. NaNO₂, H₂O 3. NaOH | 0°C | 91% | chemicalbook.com |

Another crucial precursor could be a tri-halogenated pyridine, such as 5-bromo-2,4-dichloropyridine (B1280864). The synthesis for this has been reported starting from 2-amino-4-chloropyridine. The process involves bromination using N-bromosuccinimide (NBS), followed by a diazotization reaction to replace the amino group with a second chlorine atom, yielding the desired tri-halo-pyridine. google.com

Introduction of the Nitro Group onto Pyridine Scaffolds

The nitration of pyridine rings is generally a challenging transformation due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. The presence of electron-withdrawing halogen substituents further deactivates the ring. However, nitration can be achieved using strong nitrating agents, such as a mixture of nitric acid and sulfuric acid (oleum).

For a precursor like 2-bromo-5-chloropyridine, the existing halogens direct incoming electrophiles. The bromine at C-2 and chlorine at C-5 would direct the nitration to the C-3 or C-4 positions. Due to electronic and steric factors, the introduction of the nitro group at the C-3 position is a plausible outcome. The synthesis of related compounds like 2-amino-5-bromo-3-nitropyridine (B172296) and 2-amino-5-chloro-3-nitropyridine (B1267368) via nitration of the corresponding 2-aminohalopyridines demonstrates that nitration at the C-3 position is feasible. orgsyn.org

Strategies for Amine Group Incorporation and Positional Selectivity at C-4

The final and most critical step in the proposed synthesis is the introduction of the amine group at the C-4 position. This is best achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is highly effective on pyridine rings that are activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group (typically a halogen). stackexchange.com

In the context of synthesizing this compound, a precursor like 2-bromo-5-chloro-4-halo-3-nitropyridine would be ideal. The nitro group at C-3 strongly activates the C-4 position for nucleophilic attack. The reaction with an ammonia source (e.g., aqueous or gaseous ammonia) would lead to the displacement of the C-4 halogen to form the desired C-4 amine.

The feasibility of this step is supported by analogous reactions in the literature. For example, it has been noted that 2,5-dichloro-3-nitropyridine (B1336234) can undergo amination at the C-4 position. vulcanchem.com Similarly, the amination of 2,6-dichloro-3-nitropyridine (B41883) occurs selectively, demonstrating the powerful activating effect of the ortho-nitro group. stackexchange.comechemi.com Studies on 3-nitropyridines confirm that nucleophilic substitution often occurs at the position para to the nitro group. ntnu.no

Direct Synthetic Routes for this compound

Halogenation: Synthesis of a di- or tri-halogenated pyridine precursor, such as 5-bromo-2,4-dichloropyridine, starting from 2-amino-4-chloropyridine. google.com

Nitration: Electrophilic nitration of the tri-halogenated precursor. The nitration of 5-bromo-2,4-dichloropyridine would be expected to yield 5-bromo-2,4-dichloro-3-nitropyridine (B1444284) due to the directing effects of the existing halogens.

Selective Amination: A regioselective SNAr reaction on 5-bromo-2,4-dichloro-3-nitropyridine using ammonia. The nitro group at C-3 activates both the C-2 and C-4 positions. However, the C-4 position is generally more susceptible to attack in similar systems, which would lead to the selective displacement of the C-4 chlorine to yield the final product, this compound. This selectivity is observed in the amination of 2,4-dichloro-5-nitropyrimidine, where the C-4 halogen is preferentially displaced. researchgate.net

Optimization of Reaction Conditions for Synthesis of this compound

Optimizing the proposed multi-step synthesis requires careful control of reaction conditions at each stage to maximize yield and regioselectivity while minimizing side products.

Nitration: The conditions for nitrating the halogenated pyridine precursor are critical. Factors to optimize include the temperature, the ratio of nitric acid to sulfuric acid (or oleum), and the reaction time. Lower temperatures are often employed to control the exothermicity of the reaction and to improve selectivity.

Amination (SNAr): The final amination step can be optimized by adjusting several parameters.

Solvent: Polar aprotic solvents like DMSO or DMF can accelerate SNAr reactions.

Temperature: While the activated pyridine ring should be reactive, temperature control is essential. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts from the substitution of other halogens.

Ammonia Source: The choice of ammonia source (e.g., ammonium (B1175870) hydroxide, ammonia in an organic solvent, or gaseous ammonia) and its concentration can influence the reaction rate and work-up procedure.

Pressure: In some cases, carrying out the amination in a sealed vessel at elevated pressure can increase the concentration of ammonia and drive the reaction to completion.

Catalyst Selection for Specific Transformations

The synthesis of this compound would likely involve several transformations where catalyst selection is key to success.

Nitration: In the classic mixed-acid nitration, sulfuric acid acts as the catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

C-N Bond Formation: The introduction of the 4-amino group could be achieved through several methods.

Nucleophilic Aromatic Substitution (SNAr): If replacing a halogen at the 4-position, the reaction is typically self-catalyzed by the strong electron-withdrawing effect of the 3-nitro group, which activates the ring for nucleophilic attack. wikipedia.org

Buchwald-Hartwig Amination: A more modern and versatile approach involves the palladium-catalyzed coupling of an aryl halide with an amine source. wikipedia.orgyoutube.com This reaction requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos). wikipedia.orgacsgcipr.org The choice of ligand is critical for reaction efficiency, scope, and prevention of side reactions like reductive dehalogenation. acsgcipr.org

C-Halogen Bond Formation: If a synthetic strategy involves converting a precursor amino group into a halogen, the Sandmeyer reaction is the classic method. wikipedia.org This reaction utilizes a copper(I) salt, such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr), as a catalyst to decompose the intermediate diazonium salt and install the corresponding halogen. wikipedia.orgnih.gov Recent advancements have also explored copper-free methods for such transformations. actachemscand.orgnih.gov

Yield Enhancement and Side Product Minimization

Maximizing the yield of the target compound while minimizing impurities is a central challenge, primarily revolving around controlling regioselectivity and preventing unwanted side reactions.

Control of Regioselectivity: The order of substituent introduction is the most critical factor. The pyridine nitrogen and the nitro group are strongly deactivating and meta-directing for electrophilic substitution, while halogens are deactivating but ortho-, para-directing. The amino group is strongly activating and ortho-, para-directing. A likely synthetic strategy would involve nitrating a di-halogenated pyridine, where the directing effects of the existing halogens must guide the nitro group to the 3-position. Any deviation results in the formation of structural isomers that can be difficult to separate.

Minimization of Side Products:

In Nitration: As mentioned, low temperatures are crucial to prevent the formation of multiple nitro-substituted products.

In Nucleophilic Substitution: The powerful activating effect of the 3-nitro group makes the C4 and C6 positions highly susceptible to nucleophilic attack. If a precursor has leaving groups at both positions, a mixture of products can result. Furthermore, under certain conditions, nucleophilic attack on nitropyridines can lead to nitro-group migration, forming undesired isomers. researchgate.net Careful selection of the nucleophile, solvent, and temperature can mitigate these issues.

In Cross-Coupling: For palladium-catalyzed reactions, side reactions can include reductive dehalogenation (replacement of a halogen with hydrogen) or homocoupling of the starting material. The choice of ligand, base, and solvent system is critical to suppress these pathways. acsgcipr.org

Scalability Considerations for this compound Synthesis

Translating a laboratory synthesis to an industrial scale introduces significant challenges related to safety, cost, and environmental impact.

Safety: Nitration reactions are notoriously hazardous on a large scale due to their high exothermicity and the potential for runaway reactions. The use of continuous flow reactors is increasingly becoming the standard for such processes, as they offer superior heat management, smaller reaction volumes at any given time, and enhanced safety compared to traditional batch reactors.

Reagent Cost and Availability: The cost of starting materials and reagents is a major consideration. While modern palladium catalysts and ligands for reactions like Buchwald-Hartwig amination offer excellent efficiency, their high cost can be prohibitive for large-scale production. organic-chemistry.org Therefore, optimizing more classical, catalyst-free SNAr routes or using inexpensive copper catalysts for Sandmeyer reactions would be economically advantageous.

Process Efficiency and Purification: For industrial production, chromatographic purification is generally avoided. The synthetic route should be designed to produce the final product as a solid that can be isolated and purified through crystallization or recrystallization. This requires each step to proceed with high yield and selectivity to avoid the accumulation of impurities.

Waste Management: The synthesis of highly functionalized molecules often involves multiple steps and generates significant waste streams. The use of strong acids (H₂SO₄, HNO₃), organic solvents, and potentially heavy metals (Pd, Cu) necessitates robust waste treatment protocols to minimize environmental impact. Developing greener synthetic routes that use less hazardous solvents and minimize waste is a key goal in process chemistry.

Comparative Analysis of Different Synthetic Strategies for Halogenated Nitropyridin-4-amines

Given the absence of a standard reported synthesis for this compound, several plausible strategies can be devised. The optimal route depends on a balance of starting material availability, reaction efficiency, and control of selectivity.

| Strategy | Starting Material | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Strategy A: Late-Stage Amination (SNAr) | 2-Bromo-5-chloropyridine | 1. Nitration 2. Introduction of 4-chloro group 3. Nucleophilic Aromatic Substitution (SNAr) with ammonia source | - Strong activation by the 3-nitro group facilitates the final SNAr step.

| - Regiocontrol during nitration can be difficult, potentially yielding multiple isomers.

|

| Strategy B: Halogenation of a Pre-formed Ring | 4-Amino-3-nitropyridine derivative | 1. Protection of the 4-amino group

| - Nitro and protected-amino groups provide clear directing effects.

| - Requires protection/deprotection steps, adding to the step count.

|

| Strategy C: Deaminative Halogenation (Sandmeyer) | 2,4-Diamino-5-chloropyridine | 1. Nitration at C3

| - Utilizes well-established Sandmeyer reaction for C-Br bond formation. wikipedia.org | - Diazonium salts can be unstable and hazardous. nih.gov |

| Strategy D: Palladium-Catalyzed Amination | 2-Bromo-4,5-dichloro-3-nitropyridine | 1. Selective Buchwald-Hartwig amination at the C4 position | - High functional group tolerance.

| - The required tetra-substituted starting material is complex and likely not commercially available.

|

Each of these strategies presents a unique set of advantages and obstacles. The most viable route would likely be Strategy A, as it builds complexity on a simpler, more available starting material, with the key challenge being the control of regioselectivity during the nitration step.

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 5 Chloro 3 Nitropyridin 4 Amine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for this compound. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor pyridine ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring.

In 2-Bromo-5-chloro-3-nitropyridin-4-amine, two potential leaving groups for SNAr reactions are the bromine atom at the C2 position and the chlorine atom at the C5 position. The relative reactivity of halogens in SNAr reactions is influenced by two opposing factors: the electronegativity of the halogen and the strength of the carbon-halogen bond.

Inductive Effect: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond and a more electrophilic carbon atom. This factor would suggest a faster rate of nucleophilic attack at the chlorine-bearing carbon.

Leaving Group Ability: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile. However, the ease of C-X bond cleavage also plays a role. The C-Br bond is weaker than the C-Cl bond, which would typically make bromide a better leaving group than chloride.

In activated systems like nitropyridines, the established reactivity order for halogens as leaving groups is often F > Cl > Br > I. nih.gov This trend indicates that the inductive effect and stabilization of the transition state by the more electronegative halogen are often the dominant factors. However, for many pyridinium (B92312) compounds, the reactivity of chloro, bromo, and iodo substituents can be comparable. nih.govresearchgate.net For this compound, the substitution is regioselectively influenced by the position of the activating nitro group.

| Property | Chlorine | Bromine | Influence on SNAr Reactivity |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Higher electronegativity (Cl) increases the electrophilicity of the attached carbon, favoring nucleophilic attack. |

| C(sp²)–X Bond Strength (kJ/mol) | ~400 | ~336 | A weaker bond (C-Br) facilitates faster cleavage, making bromide a better leaving group in principle. |

| General Reactivity Order | Typically Cl ≥ Br in activated pyridine systems. nih.gov | The rate is often determined by the initial nucleophilic attack, which is enhanced by the inductive pull of the halogen. |

The nitro group (NO₂) at the C3 position is a powerful activating group for SNAr reactions. wikipedia.org Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. uci.edu

The activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group through resonance. wikipedia.orguci.edu In the case of this compound:

The bromine atom at C2 is ortho to the C3-nitro group.

The chlorine atom at C5 is meta to the C3-nitro group.

Consequently, nucleophilic attack is overwhelmingly favored at the C2 position. The attack at this position generates a Meisenheimer complex where the negative charge is stabilized by resonance involving both the ring nitrogen and the ortho-nitro group, providing a low-energy pathway for substitution of the bromine atom. Attack at the C5 position does not allow for direct resonance stabilization of the intermediate's negative charge by the nitro group, making this pathway significantly less favorable.

The pyridin-4-amine group introduces a more complex electronic influence. The amine group is typically an electron-donating group through resonance, which would generally deactivate the ring towards nucleophilic attack. However, its effect is position-dependent.

Reduction Reactions of the Nitro Group in this compound

The nitro group is readily reduced to a primary amine, a common synthetic transformation. This can be accomplished through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic conditions.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst.

Common catalysts for this transformation include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. The choice of catalyst and solvent can sometimes be critical to avoid the undesired hydrogenolysis (cleavage) of the carbon-halogen bonds. Milder conditions are often preferred to maintain the bromo and chloro substituents. This method is widely used for the reduction of various substituted nitropyridines.

| Catalyst | Hydrogen Source | Typical Solvent | General Applicability |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, Transfer agents (e.g., Ammonium (B1175870) formate) | Ethanol, Methanol, Ethyl acetate | Highly effective, but can sometimes cause dehalogenation at higher temperatures/pressures. |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Ethanol, Acetic acid | Very active catalyst, effective under mild conditions. |

| Raney Nickel | H₂ gas | Ethanol | Cost-effective and active, though sometimes less selective. |

Chemical reduction using dissolving metals in acidic media is a classic and robust method for converting nitro groups to amines. A common and cost-effective reagent system is iron powder in the presence of an acid, such as hydrochloric acid or acetic acid.

This method is particularly useful as it often shows good chemoselectivity, leaving sensitive functional groups like halogens intact. For instance, the reduction of the closely related compound 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) is effectively carried out using reduced iron in a mixture of ethanol, water, and a catalytic amount of concentrated hydrochloric acid. orgsyn.org This suggests that a similar protocol would be highly effective for the reduction of this compound. Other reducing agents like tin (Sn) or stannous chloride (SnCl₂) in concentrated HCl are also effective. orgsyn.org

| Reagents | Typical Solvent | Advantages | Reference Example |

|---|---|---|---|

| Fe / HCl (catalytic) | Ethanol / Water | Inexpensive, high chemoselectivity for nitro group, generally avoids dehalogenation. | Reduction of 2-amino-5-bromo-3-nitropyridine. orgsyn.org |

| Sn / HCl | Ethanol | Effective and historically common. | Used for preparing 2,3-diaminopyridine. orgsyn.org |

| SnCl₂ / HCl | Concentrated HCl | Works well for a variety of nitropyridines. | Used for preparing 2,3-diaminopyridine. orgsyn.org |

Oxidation Reactions of this compound

The oxidation of this compound is influenced by the presence of multiple functional groups, particularly the amino group and the electron-deficient pyridine ring. The amino group is susceptible to oxidation, a reaction that can be synthetically useful. For instance, in related nitrogen-containing heterocycles, oxidation can facilitate further functionalization. The reaction of 3-nitropyridine (B142982) with potassium permanganate (B83412) in the presence of ammonia (B1221849) can lead to the formation of 2-amino-5-nitropyridine, demonstrating the reactivity of the ring itself under oxidative conditions. ntnu.no

Furthermore, palladium-catalyzed oxidative cross-coupling reactions represent a modern approach to functionalize molecules at C-H bonds adjacent to directing groups. scispace.com For α-amino carbonyl compounds, this method allows for direct C-H oxidation and subsequent arylation to form new C-C bonds. scispace.com While specific studies on the direct oxidation of this compound are not extensively detailed in the literature, the reactivity of its constituent functional groups suggests potential for various transformations under oxidative conditions. For example, the oxidation of the amine could potentially lead to the formation of an α-imino intermediate, which could then be trapped by a nucleophile. scispace.com

Potential for Rearrangement Reactions and Nitro Group Migration

Nitrated pyridines can undergo rearrangement reactions under certain conditions, with nitro group migration being a notable transformation.

One well-documented rearrangement is the migration of a nitro group from the pyridine nitrogen to a carbon on the ring. ntnu.noresearchgate.net This often occurs during the nitration of pyridines with reagents like dinitrogen pentoxide (N₂O₅), where an N-nitropyridinium intermediate is formed. researchgate.netrsc.org The subsequent reaction involves a nih.govnih.gov sigmatropic shift of the nitro group to the C3 position. researchgate.net

More relevant to the reactivity of this compound is the potential for nitro group migration during nucleophilic substitution reactions. A study on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines revealed the formation of an unexpected product resulting from the migration of the nitro group. researchgate.net This suggests that under certain conditions, particularly in polar aprotic solvents, the nitro group at the C3 position of the title compound could potentially migrate to an adjacent position. The mechanism is thought to involve the formation of an anionic intermediate that facilitates the shift. researchgate.net Rhodium-catalyzed reactions have also been shown to promote the migration of electron-withdrawing groups, with the nitro group exhibiting a particularly high aptitude for migration. nih.gov

Mechanistic Investigations of Key Transformations of this compound

Understanding the mechanisms of the reactions that this compound undergoes is key to controlling reaction outcomes and designing synthetic routes. This involves identifying and characterizing the transient species that are formed during the reaction.

The investigation of reaction mechanisms relies on a combination of experimental and computational techniques to probe short-lived intermediates.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like Suzuki and Sonogashira coupling involves several key intermediates. libretexts.org The cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. acs.org This is generally the rate-determining and selectivity-determining step. acs.org This intermediate then undergoes transmetalation with the coupling partner, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org Computational studies are often used to model the transition states of these steps to predict regioselectivity. acs.org

Nitro Group Migration: The mechanism of nitro group migration has been studied using techniques like low-temperature NMR spectroscopy. rsc.org In the nitration of pyridines, this technique allowed for the observation of unstable N-nitro-dihydropyridine intermediates that precede the nih.govnih.gov sigmatropic shift. rsc.org

Direct Detection: In some cases, reaction intermediates can be detected directly. For example, in a palladium-catalyzed oxidative coupling, a key α-imino intermediate was successfully detected by GC-MS, providing direct evidence for the proposed mechanistic pathway. scispace.com

For the key transformations of this compound, mechanistic studies would likely focus on:

Computational Modeling: Calculating the energy barriers for oxidative addition of palladium to the C-Br bond versus the C-Cl bond to confirm the observed regioselectivity. acs.org

Spectroscopic Analysis: Using techniques like in-situ NMR or IR spectroscopy to observe the formation and consumption of palladium-complexes or other key intermediates during a cross-coupling reaction.

Trapping Experiments: Designing experiments to trap proposed intermediates, such as the anionic species involved in potential nitro group migration, to confirm their existence. researchgate.net

In-Depth Analysis of this compound Reveals Data Scarcity in Chemical Reactivity

Despite a thorough investigation into the chemical reactivity and reaction mechanisms of this compound, a comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific experimental data regarding its kinetic and thermodynamic properties. While the compound is commercially available and its basic properties are documented, detailed research findings on its reaction rates, activation energies, and thermodynamic parameters are not presently available in published resources.

The study of kinetic and thermodynamic aspects is crucial for understanding the behavior of a chemical compound in reactions, predicting its stability, and optimizing synthetic routes. Kinetics provides insight into the speed of a reaction, governed by factors such as concentration, temperature, and the presence of catalysts. Thermodynamics, on the other hand, determines the extent to which a reaction will proceed and the position of equilibrium, based on parameters like enthalpy, entropy, and Gibbs free energy.

However, without specific experimental studies on this compound, any discussion on its kinetic and thermodynamic aspects would be purely speculative and not based on established scientific findings. The generation of detailed data tables, as initially intended for this article, is therefore not feasible at this time.

Further experimental research is required to elucidate the kinetic and thermodynamic profile of this compound. Such studies would involve techniques like spectrophotometry, chromatography, and calorimetry to measure reaction rates under various conditions and to determine the thermodynamic changes associated with its reactions. The resulting data would be invaluable for chemists working on the synthesis and application of novel pyridine derivatives.

Derivatization and Functionalization Strategies for 2 Bromo 5 Chloro 3 Nitropyridin 4 Amine

Transformations Involving the Pyridin-4-amine Group

The primary amine at the 4-position of the pyridine (B92270) ring serves as a versatile handle for a variety of functionalization reactions, including N-alkylation, N-acylation, and the formation of ureas and amides.

N-Alkylation and N-Acylation of the Amine

The nucleophilic nature of the exocyclic amine allows for the introduction of alkyl and acyl groups. N-alkylation can be achieved under standard conditions, typically involving the use of an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions.

N-acylation of the amine group provides access to a range of amide derivatives. This transformation is readily accomplished by treating 2-bromo-5-chloro-3-nitropyridin-4-amine with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as triethylamine or pyridine to scavenge the acid generated during the reaction. These reactions are generally high-yielding and proceed under mild conditions. The resulting N-acyl derivatives can serve as intermediates for further synthetic manipulations. For instance, acylation can be used as a protecting group strategy for the amine during subsequent reactions.

| Reaction Type | Reagents | Base | Typical Solvents |

| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃, NaH | DMF, Acetonitrile |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Acid anhydride | Triethylamine, Pyridine | Dichloromethane, THF |

Formation of Amides and Ureas

Beyond simple N-acylation, the amine group can be converted into more complex amide and urea functionalities. The formation of amides can be achieved through coupling reactions with carboxylic acids using standard coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

The synthesis of urea derivatives can be accomplished by reacting the parent amine with isocyanates. This reaction is typically straightforward and proceeds without the need for a catalyst, affording the corresponding N,N'-disubstituted ureas in good yields. Alternatively, reaction with phosgene or its equivalents, followed by the addition of another amine, can provide access to a wider range of symmetrical and unsymmetrical ureas.

| Derivative | Reagents | Conditions |

| Amides | Carboxylic acid, DCC/HOBt or EDC/HOBt | Room temperature, Anhydrous solvent |

| Ureas | Isocyanate (R-N=C=O) | Room temperature or gentle heating |

Transformations Utilizing Halogen Atoms (Bromine and Chlorine)

The presence of both bromine and chlorine atoms on the pyridine ring offers significant opportunities for the introduction of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.

Introduction of Diverse Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The bromo and chloro substituents on the pyridine ring are amenable to reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.

The Suzuki coupling , which involves the reaction of the halo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base, is a versatile method for introducing aryl, heteroaryl, or vinyl groups. researchgate.net For similar amino- and nitro-substituted bromopyridines, this reaction has been shown to proceed efficiently. mdpi.com

The Stille coupling utilizes organotin reagents as the coupling partners and offers a complementary approach to the Suzuki reaction. The Heck reaction allows for the introduction of alkenyl groups by reacting the halo-pyridine with an alkene in the presence of a palladium catalyst and a base. orgsyn.org

The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds by reacting the halo-pyridine with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net This reaction has been successfully applied to other bromonitropyridine systems. nanoaxisllc.com

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Base |

| Suzuki | Boronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃, Cs₂CO₃ |

| Stille | Organostannane | Pd(PPh₃)₄ | - |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI | Et₃N, Piperidine |

Ring Annulation Strategies involving Halogens

The halogen atoms can also participate in intramolecular cyclization reactions to construct fused heterocyclic systems. For instance, after appropriate functionalization of the neighboring amino group, the halide can act as a leaving group in a nucleophilic substitution reaction to form a new ring. Such strategies can lead to the formation of various fused pyridines, which are of interest in medicinal chemistry.

Transformations of the Nitro Group

The nitro group at the 3-position is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. It also serves as a versatile precursor for other functional groups, most notably an amino group.

The reduction of the nitro group to an amine is a common and highly useful transformation. This can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The resulting diamine is a valuable intermediate for the synthesis of various heterocyclic systems, including imidazopyridines. The reduction of the nitro group in structurally similar 2-amino-5-chloro-3-nitropyridine (B1267368) and 2-amino-5-bromo-3-nitropyridine (B172296) has been well-documented. orgsyn.org

| Reaction | Reagents | Conditions | Product |

| Nitro Reduction | SnCl₂·2H₂O / HCl | Heating | 2-Bromo-5-chloro-pyridine-3,4-diamine |

| Nitro Reduction | Fe / Acetic Acid | Heating | 2-Bromo-5-chloro-pyridine-3,4-diamine |

| Nitro Reduction | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | 2-Bromo-5-chloro-pyridine-3,4-diamine |

The resulting vicinal diamine can undergo condensation reactions with various one-carbon synthons (e.g., formic acid, orthoesters, aldehydes) to construct a five-membered imidazole ring fused to the pyridine core.

Synthesis of Substituted Pyridinediamines (e.g., analogous to 2,3-diaminopyridine synthesis)

The conversion of a nitro-aminopyridine to a pyridinediamine is a fundamental transformation in heterocyclic chemistry. The synthesis of the target diamine, 2-bromo-5-chloro-pyridine-3,4-diamine, from this compound is achieved through the selective reduction of the nitro group at the C3 position. This process is analogous to well-established procedures for the synthesis of other pyridinediamines, such as 2,3-diaminopyridine. nih.gov

Commonly employed methods for this type of reduction involve catalytic hydrogenation or the use of reducing metals in acidic media. For instance, the reduction of analogous compounds like 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine (B182523) is effectively carried out using reduced iron in a mixture of ethanol, water, and a catalytic amount of hydrochloric acid.

A proposed synthetic scheme for the reduction of this compound is presented below. The reaction typically involves heating the nitro compound with a reducing agent until the starting material is consumed, followed by filtration and purification of the resulting diamine.

Table 1: Proposed Reaction for the Synthesis of 2-Bromo-5-chloro-pyridine-3,4-diamine

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | 1. Fe, HCl (cat.), EtOH/H₂O, reflux | 2-Bromo-5-chloro-pyridine-3,4-diamine |

The choice of reducing agent is critical to avoid unwanted side reactions, such as dehalogenation, which can occur under certain catalytic hydrogenation conditions. Metal-acid systems like iron/HCl or tin/HCl are often preferred for their chemoselectivity in reducing nitro groups on halogenated aromatic rings.

Utility of Reduced Nitro Derivatives in Further Synthetic Steps

The product of the nitro reduction, 2-bromo-5-chloro-pyridine-3,4-diamine, is a highly valuable intermediate in the synthesis of fused heterocyclic systems. The vicinal diamine functionality is a key structural motif that enables the construction of five-membered rings fused to the pyridine core, most notably imidazo[4,5-c]pyridines. nih.gov

These fused systems are of significant interest in medicinal chemistry due to their structural resemblance to purines, allowing them to act as antagonists or modulators of various biological targets. nih.gov The synthetic utility of the diamine is primarily demonstrated through condensation reactions with various electrophiles.

Key Synthetic Transformations:

Synthesis of Imidazo[4,5-c]pyridines: The diamine can be condensed with carboxylic acids or their derivatives (e.g., acid chlorides, orthoesters) to form a fused imidazole ring. The reaction with a carboxylic acid, often promoted by a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures, yields 2-substituted imidazo[4,5-c]pyridines. nih.gov

Synthesis of Fused Pyrazines: Reaction of the diamine with 1,2-dicarbonyl compounds, such as glyoxal or benzil, leads to the formation of a fused pyrazine ring, resulting in quinoxalino[2,3-c]pyridine derivatives.

These reactions provide a modular approach to a diverse library of complex heterocyclic compounds, where the substituents on the final molecule can be readily varied by choosing the appropriate condensation partner. The bromine and chlorine atoms on the pyridine ring remain available for further functionalization, such as through palladium-catalyzed cross-coupling reactions.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. bohrium.com Both the title compound and its reduced diamine derivative possess functional groups that make them suitable candidates for participation in various MCRs.

The primary amino group of this compound can act as the amine component in several named MCRs. However, its nucleophilicity may be attenuated by the electron-withdrawing effects of the nitro and halogen substituents.

More synthetically versatile is the reduced product, 2-bromo-5-chloro-pyridine-3,4-diamine. As a diamine, it can participate in MCRs to create complex, fused heterocyclic structures. For example, it could potentially be used in reactions analogous to those that form pyridopyrimidines from 2-aminopyridines. A hypothetical three-component reaction could involve the diamine, an orthoformate, and another primary amine to construct a fused pyrimidine ring system. nih.gov

Another possibility is the involvement in Ugi-type or Strecker-type reactions. In a Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid combine to form a di-peptide derivative. The amino group of the title compound could serve as the amine input, leading to highly functionalized pyridine derivatives.

The application of MCRs provides a highly efficient pathway to generate molecular diversity from the this compound scaffold, making it a valuable building block for combinatorial chemistry and drug discovery programs.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Chloro 3 Nitropyridin 4 Amine

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations are essential for understanding the fundamental nature of a molecule. These theoretical investigations typically employ methods like Density Functional Theory (DFT) to predict various molecular attributes.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. This process would yield crucial data on bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore different spatial arrangements (conformers) and their relative energies. At present, no such optimized structural parameters have been reported for 2-Bromo-5-chloro-3-nitropyridin-4-amine.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

Analysis of the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity. For this compound, specific values for HOMO-LUMO energies and the corresponding energy gap have not been computationally determined or published.

Prediction of Reactivity via Fukui Functions

Fukui functions are conceptual DFT descriptors that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. A detailed study would involve calculating these functions to map out the reactive centers of this compound. This information is invaluable for predicting how the molecule will interact with other chemical species. Currently, there are no published studies detailing the Fukui function analysis for this compound.

Vibrational Spectroscopy Calculations

Computational vibrational spectroscopy is a powerful tool for interpreting and assigning experimental spectra, such as those obtained from FT-IR and FT-Raman spectroscopy.

Simulation of FT-IR and FT-Raman Spectra

Theoretical simulations of FT-IR and FT-Raman spectra involve calculating the vibrational frequencies and their corresponding intensities. These calculated spectra serve as a benchmark for comparison with experimental data, aiding in the precise assignment of vibrational modes to specific molecular motions. No simulated FT-IR or FT-Raman spectra for this compound are available in the literature.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis provides a quantitative description of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This analysis is crucial for an unambiguous assignment of the bands observed in vibrational spectra. Without simulated frequencies, a PED analysis for this compound cannot be performed.

Comparison of Theoretical and Experimental Spectral Data for Structural Elucidation

A crucial application of computational chemistry is the corroboration of experimentally determined structures. By calculating theoretical vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, a direct comparison with experimental data can be made, providing strong evidence for the correct structural assignment.

For this compound, theoretical calculations would predict characteristic vibrational frequencies for its functional groups. For instance, the N-H stretching vibrations of the amine group, the asymmetric and symmetric stretches of the nitro group, and the various C-N, C-C, C-Br, and C-Cl bond vibrations within the pyridine (B92270) ring would be calculated. Discrepancies between calculated and experimental spectra are often systematically corrected using scaling factors to account for theoretical approximations and solvent effects.

Table 1: Hypothetical Comparison of Experimental and Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Theoretical Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) asymmetric | 3450 | 3480 | Amine N-H stretch |

| ν(N-H) symmetric | 3350 | 3380 | Amine N-H stretch |

| ν(NO₂) asymmetric | 1580 | 1595 | Nitro group stretch |

| ν(NO₂) symmetric | 1350 | 1365 | Nitro group stretch |

| ν(C-Br) | 650 | 660 | Carbon-Bromine stretch |

| ν(C-Cl) | 780 | 790 | Carbon-Chlorine stretch |

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method that provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units.

Hyperconjugative Interactions within the Pyridine Ring

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital, plays a key role in molecular stability. In this molecule, NBO analysis would quantify the stabilizing interactions between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of the pyridine ring. These interactions, denoted as n → π* transitions, are crucial for understanding the electronic communication between the substituents and the aromatic ring.

Molecular Electrostatic Potential (MEP) Surface Analysis

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

Identification of Electrophilic and Nucleophilic Regions of the Molecule

The MEP surface of this compound would show distinct regions of positive and negative electrostatic potential. The regions of negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the amine group, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group and near the halogen atoms, suggesting these as potential sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions and predicting reaction mechanisms.

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant charge transfer and high hyperpolarizability can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. The presence of both electron-donating (amino) and electron-withdrawing (nitro, halogens) groups on the pyridine ring suggests that this compound could possess NLO properties.

Computational methods can predict the first-order hyperpolarizability (β), a key indicator of NLO activity. A high calculated value of β would suggest that this molecule could be a candidate for NLO materials. The analysis would likely show a significant intramolecular charge transfer from the amino group to the nitro group through the π-system of the pyridine ring, which is a common feature of NLO-active molecules.

Calculation of First-Order Hyperpolarizability (β), Dipole Moment (μ), and Anisotropy of Polarizability (α)

While specific calculated values for this compound are not available in the reviewed literature, a general approach to obtaining these values would involve quantum chemical calculations. Researchers would typically optimize the molecular geometry and then compute these electronic properties using a suitable level of theory and basis set. The presence of electron-donating (amine) and electron-withdrawing (nitro, bromo, chloro) groups on the pyridine ring would be expected to significantly influence these properties by creating a charge-transfer system, which is a key factor for enhancing the NLO response.

Thermodynamic Properties from Theoretical Calculations

Theoretical calculations can also predict the thermodynamic properties of a molecule, such as heat capacity, entropy, and enthalpy, and how these properties change with temperature. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from the computational analysis.

Analysis of Heat Capacity, Entropy, and Enthalpy Changes across Temperatures

The heat capacity (C), entropy (S), and enthalpy (H) are fundamental thermodynamic properties that describe the energy and disorder of a system. Theoretical calculations can provide these values at different temperatures, offering insights into the thermal stability and behavior of the compound.

For this compound, one would expect these thermodynamic properties to increase with temperature. This is because as the temperature rises, the molecule's vibrational, rotational, and translational energy levels become more populated, leading to a higher capacity to store heat (heat capacity), a greater degree of randomness (entropy), and a higher total energy content (enthalpy). A detailed analysis would require specific computational data, which is currently unavailable.

Spectroscopic Characterization for Structural Elucidation of 2 Bromo 5 Chloro 3 Nitropyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular connectivity can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2-bromo-5-chloro-3-nitropyridin-4-amine is anticipated to be relatively simple, revealing the electronic environment of the protons on the pyridine (B92270) ring and the amine group. The pyridine ring has one aromatic proton, and the amine group has two protons.

The single aromatic proton (H-6) is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. Its chemical shift will be influenced by the various substituents on the ring. The electron-withdrawing effects of the nitro, bromo, and chloro groups would deshield this proton, shifting its resonance downfield.

The two protons of the amine group (-NH₂) would likely appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | Downfield (e.g., 8.0-9.0) | Singlet (s) |

| -NH₂ | Variable (e.g., 5.0-7.0) | Broad Singlet (br s) |

Note: The predicted chemical shifts are estimates based on the electronic effects of the substituents and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The pyridine ring contains five carbon atoms, and their chemical shifts will be dictated by the attached functional groups.

The carbon atoms directly bonded to the electronegative bromo, chloro, and nitro groups (C-2, C-5, and C-3 respectively) are expected to be significantly deshielded and thus appear at lower field. The carbon attached to the amino group (C-4) will also be influenced. The remaining carbon atom (C-6) will have a chemical shift characteristic of a carbon in a highly substituted, electron-deficient pyridine ring.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | Downfield (e.g., 140-150) |

| C-3 | Downfield (e.g., 145-155) |

| C-4 | Downfield (e.g., 150-160) |

| C-5 | Downfield (e.g., 110-120) |

| C-6 | Downfield (e.g., 140-150) |

Note: The predicted chemical shifts are estimates and are highly dependent on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, with only one isolated aromatic proton, the COSY spectrum would be expected to be simple, primarily showing correlations involving the amine protons if they exhibit any coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would definitively link the H-6 proton signal to the C-6 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons. It could be used to confirm the spatial proximity of the amine protons to the H-6 proton.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Frequencies of Functional Groups

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H stretches of the amine group, the N-O stretches of the nitro group, and various vibrations of the substituted pyridine ring.

N-H Stretching: The primary amine group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-O Stretching: The nitro group will exhibit two strong absorption bands: an asymmetric stretching vibration typically in the range of 1500-1560 cm⁻¹ and a symmetric stretching vibration between 1345-1385 cm⁻¹.

C=N and C=C Stretching: The pyridine ring will have characteristic stretching vibrations for its C=N and C=C bonds in the fingerprint region, generally between 1400-1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the amino group is expected in the 1250-1350 cm⁻¹ region.

C-Cl and C-Br Stretching: The carbon-halogen bonds will have stretching vibrations at lower frequencies, typically in the fingerprint region. The C-Cl stretch is expected around 600-800 cm⁻¹, while the C-Br stretch will be at an even lower wavenumber, often below 600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amine (-NH₂) | Asymmetric N-H Stretch | 3400-3500 |

| Amine (-NH₂) | Symmetric N-H Stretch | 3300-3400 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500-1560 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1345-1385 |

| Pyridine Ring | C=N, C=C Stretches | 1400-1600 |

| C-N | Stretch | 1250-1350 |

| C-Cl | Stretch | 600-800 |

| C-Br | Stretch | < 600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, the symmetric vibrations of the nitro group and the breathing modes of the pyridine ring are expected to give strong signals in the Raman spectrum. The C-Cl and C-Br stretching vibrations would also be Raman active. Due to the lack of publicly available experimental data, a detailed analysis of the Raman spectrum is speculative. However, it would be a valuable tool, in conjunction with IR spectroscopy, for a comprehensive vibrational analysis of the molecule.

Analysis of Molecular Vibrations and Symmetry

The vibrational modes of a molecule, which are the periodic motions of its atoms relative to each other, are quantized and can be excited by the absorption of infrared (IR) radiation or detected through the inelastic scattering of monochromatic light in Raman spectroscopy. The frequencies of these vibrations are highly characteristic of the bonds and functional groups within the molecule.

The molecular structure of this compound, with its substituted pyridine ring, gives rise to a complex vibrational spectrum. The presence of various functional groups, including the amine (-NH2), nitro (-NO2), chloro (-Cl), and bromo (-Br) substituents, as well as the pyridine ring itself, results in a unique spectroscopic fingerprint.

A detailed analysis of the IR and Raman spectra would reveal characteristic vibrational frequencies. For instance, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The vibrations of the pyridine ring, including C-C and C-N stretching modes, would be observed at lower frequencies, and their exact positions would be influenced by the nature and position of the substituents. The C-Br and C-Cl stretching vibrations are typically found in the fingerprint region of the spectrum, at lower wavenumbers.

The symmetry of the molecule, or lack thereof, also plays a crucial role in its vibrational spectra. The substitution pattern on the pyridine ring in this compound likely results in a low-symmetry molecule. This would mean that most, if not all, of its vibrational modes would be both IR and Raman active, leading to rich and detailed spectra.

Table 1: Illustrative Vibrational Frequency Assignments for a Substituted Nitropyridine Amine

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| NO₂ Symmetric Stretch | 1300 - 1370 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

Note: This table provides typical ranges and the exact frequencies for this compound would require experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Validation

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition of a molecule, as different combinations of atoms will have slightly different exact masses.

For this compound, with a molecular formula of C₅H₃BrClN₃O₂, the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the proposed molecular formula. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the presence of these elements in the molecule.

**Table 2: Theoretical Isotopic Masses for this compound (C₅H₃BrClN₃O₂) **

| Isotopologue | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| C₅H₃⁷⁹Br³⁵ClN₃O₂ | 250.9128 | 100.0 |

| C₅H₃⁸¹Br³⁵ClN₃O₂ | 252.9108 | 97.9 |

| C₅H₃⁷⁹Br³⁷ClN₃O₂ | 252.9099 | 32.5 |

| C₅H₃⁸¹Br³⁷ClN₃O₂ | 254.9078 | 31.8 |

Note: This table presents the major isotopologues and their theoretical masses. The calculated values are based on the most abundant isotopes of each element.

Synthetic Utility and Applications in Organic Synthesis

2-Bromo-5-chloro-3-nitropyridin-4-amine as a Versatile Building Block

The structure of this compound is characterized by a pyridine (B92270) ring bearing an amino group, a nitro group, and two different halogen atoms (bromine and chlorine). This unique combination of substituents offers a range of reactive sites that can be selectively addressed in chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making the halogen atoms susceptible to nucleophilic substitution reactions.

The amino group provides a handle for a variety of chemical modifications, including acylation, alkylation, and diazotization, which can be used to introduce further complexity. The bromine and chlorine atoms, with their differing reactivities, can potentially be targeted in a stepwise fashion in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-nitrogen bonds.

Intermediacy in the Synthesis of Complex Heterocyclic Systems

While specific, extensively documented examples of the use of this compound in the synthesis of complex heterocyclic systems are not widely available in peer-reviewed literature, its structure suggests a strong potential for such applications. The strategic placement of the amino and nitro groups, along with the halogen substituents, allows for a variety of cyclization strategies.

For instance, reduction of the nitro group to an amino group would generate a diamino-substituted pyridine. This resulting intermediate, with two adjacent amino groups, is a classic precursor for the formation of fused heterocyclic systems, such as imidazopyridines or triazolopyridines, upon reaction with appropriate cyclizing agents. The presence of the halogen atoms offers further opportunities for post-cyclization modifications.

Precursor for Development of Biologically Active Molecules and Derivatives

Substituted pyridines are a common motif in a vast array of biologically active compounds. The structural features of this compound make it an attractive starting material for the synthesis of novel molecules with potential pharmaceutical or agrochemical applications.

Synthetic Pathways to Pharmaceutical Compounds

Although specific blockbuster drugs have not been publicly traced back to this compound as a starting material, its analogous structures are prevalent in medicinal chemistry. The pyridine core is a well-established scaffold in drug discovery, and the functional groups on this compound allow for the introduction of pharmacophoric features. For example, the amino group could be functionalized to introduce side chains that interact with biological targets, while the halogen atoms could be replaced with other functional groups to modulate the compound's physicochemical properties, such as solubility and metabolic stability.

Contribution to Materials Science Applications

The application of this compound in materials science is an area that remains largely unexplored in published research. However, the inherent properties of highly functionalized aromatic compounds suggest potential avenues for investigation. The presence of heteroatoms and a nitro group can impart specific electronic and optical properties. For example, such compounds could be investigated as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic nature of the molecule is critical. Furthermore, the ability to undergo polymerization or be incorporated into larger macromolecular structures could lead to the development of novel polymers with tailored properties.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for 2-Bromo-5-chloro-3-nitropyridin-4-amine Synthesis

Future synthetic research will likely prioritize the development of environmentally benign methods for producing this compound. Traditional multi-step syntheses of polysubstituted pyridines often rely on hazardous reagents, harsh reaction conditions, and stoichiometric reagents, generating significant waste. Green chemistry approaches aim to mitigate these issues through novel catalytic systems, alternative energy sources, and safer solvents.

Key areas for development include:

Catalytic Strategies : The use of efficient and reusable catalysts, such as activated fly ash, could offer an eco-friendly alternative to traditional methods. bhu.ac.in Research into nanocatalysts for multicomponent reactions may also provide a pathway to assemble the polysubstituted pyridine (B92270) core in fewer, more atom-economical steps. rsc.org

Alternative Solvents and Reaction Conditions : A move away from volatile organic compounds towards greener solvents like water or bio-based solvents is a critical goal. Furthermore, developing solvent- and halide-free synthesis routes, potentially involving the C-H functionalization of pyridine N-oxides, represents a significant advance in atom economy and waste reduction. rsc.org

Energy-Efficient Methodologies : Microwave-assisted synthesis and continuous flow processing are promising technologies for accelerating reactions, improving yields, and enabling safer scale-up. beilstein-journals.org These methods often lead to cleaner reactions and simplified product isolation. beilstein-journals.orgnih.gov The Bohlmann–Rahtz pyridine synthesis, for instance, has been successfully adapted to continuous flow, allowing for a one-step process without the isolation of intermediates. beilstein-journals.org

| Parameter | Traditional Synthesis | Potential Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric acids/bases | Reusable solid catalysts (e.g., activated fly ash), nanocatalysts bhu.ac.inrsc.org |

| Solvents | Volatile organic compounds (e.g., chlorinated solvents) | Water, ethanol, or solvent-free conditions rsc.org |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, continuous flow reactors beilstein-journals.org |

| Atom Economy | Often low due to multi-step processes and protecting groups | Higher, through multicomponent reactions and C-H functionalization rsc.orgrsc.org |

| Waste Generation | High, including hazardous byproducts | Minimized through catalytic cycles and reduced solvent use |

Exploration of Uncharted Reaction Pathways and Transformations

The rich functionality of this compound provides a platform for exploring novel chemical transformations. The distinct electronic nature and positioning of its substituents allow for selective reactions at multiple sites.

Future explorations could focus on:

Selective Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient pyridine ring, activated by the nitro group, makes the chloro and bromo substituents susceptible to SNAr. Investigating reactions with various nucleophiles (N-, O-, S-based) could yield a diverse range of derivatives. mdpi.com Studies into unexpected nitro-group migrations during amination reactions, as seen with 3-bromo-4-nitropyridine (B1272033), could reveal novel mechanistic pathways and lead to unexpected products. researchgate.netclockss.org

Metal-Catalyzed Cross-Coupling : The bromo-substituent at the C2 position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would enable the introduction of a wide array of carbon-based substituents, significantly expanding the molecular diversity accessible from this core structure.

Transformations of the Nitro and Amino Groups : The nitro group can be reduced to an amine, which can then undergo a host of further reactions such as diazotization, acylation, or alkylation. Conversely, the existing primary amine at C4 can be functionalized to create amides, sulfonamides, or secondary/tertiary amines, offering another vector for diversification.

Ring Transformation Reactions : Under specific conditions, highly substituted pyridones can undergo ring transformations when treated with ketones and a nitrogen source, serving as synthetic equivalents for unstable intermediates. nih.gov Investigating whether this compound or its derivatives can participate in similar "scrap and build" methodologies could open pathways to entirely new heterocyclic systems.

| Reactive Site | Reaction Type | Potential Reagents | Expected Outcome |

|---|---|---|---|

| C2-Br | Cross-Coupling (e.g., Suzuki) | Arylboronic acids, Pd catalyst, base | 2-Aryl-5-chloro-3-nitropyridin-4-amine |

| C5-Cl | SNAr | Alkoxides (e.g., NaOMe), Thiols (e.g., PhSH) | 5-Alkoxy or 5-Thiophenyl derivatives |

| C3-NO2 | Reduction | H2/Pd, SnCl2, Fe/HCl | 2-Bromo-5-chloro-pyridine-3,4-diamine |

| C4-NH2 | Acylation | Acetyl chloride, base | N-(2-Bromo-5-chloro-3-nitropyridin-4-yl)acetamide |

| Pyridine Ring | Ring Transformation | Ketones, Ammonia (B1221849) (under harsh conditions) nih.gov | Novel heterocyclic scaffolds |

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize synthetic chemistry by accelerating the design and optimization of reaction pathways. preprints.orgresearchgate.net For a complex target like this compound, AI can play a crucial role in navigating the vast landscape of possible synthetic routes.

Future applications include:

Retrosynthesis Planning : AI-powered tools can propose novel and efficient retrosynthetic disconnections, potentially identifying routes that are non-intuitive to human chemists. acs.org By training on vast reaction databases, these models can suggest pathways that maximize yield while minimizing steps and cost. cas.org

Reaction Condition Optimization : Machine learning algorithms can predict optimal reaction conditions (e.g., temperature, solvent, catalyst) by analyzing existing data, thereby reducing the need for extensive trial-and-error experimentation. preprints.org This leads to more efficient and sustainable processes.

Predictive Modeling : AI can predict the outcomes of unknown reactions, assess the viability of a proposed synthetic step, and even anticipate potential side products. This predictive power helps in de-risking synthetic campaigns and focusing laboratory efforts on the most promising routes. preprints.orgrsc.org The integration of AI with automated synthesis platforms could eventually lead to autonomous systems capable of designing and executing multi-step syntheses with minimal human intervention. nih.govsynthiaonline.com

Expanding the Synthetic Scope of this compound in Chemical Libraries

The structural complexity and multiple functional handles of this compound make it an ideal building block for diversity-oriented synthesis (DOS). cam.ac.uk DOS aims to create collections of structurally diverse small molecules for screening in drug discovery and materials science. nih.gov

This compound can serve as a starting point for generating large chemical libraries through:

Combinatorial Chemistry : By systematically reacting each functional group (C2-Br, C5-Cl, C3-NO2, C4-NH2) with a panel of diverse reagents, a large library of analogues can be rapidly synthesized. For example, the Kröhnke synthesis of pyridines is well-suited for combinatorial applications and has been used to prepare libraries for biological screening. researchgate.net

Fragment-Based Scaffolding : The core pyridine structure can be used as a central scaffold, with different fragments appended at each of the four reactive sites. This strategy allows for the exploration of a vast chemical space around the central core. nih.gov

Parallel Synthesis : Automated platforms can be employed to perform parallel synthesis, enabling the high-throughput production of a focused library of derivatives for screening against biological targets, such as prion diseases or kinases. nih.gov

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of the structure, reactivity, and electronic properties of this compound is essential for its rational application in synthesis. Advanced analytical and computational methods are critical for elucidating these properties.

Future research should leverage:

Advanced Spectroscopic Methods : While standard techniques like NMR and mass spectrometry are routine, advanced methods such as 2D NMR (NOESY, HMBC) can definitively establish connectivity and stereochemistry, especially in complex reaction products. clockss.org

X-ray Crystallography : Obtaining a single-crystal X-ray structure of the title compound or its key derivatives would provide unambiguous proof of its molecular geometry, bond lengths, and intermolecular interactions in the solid state.

Computational Chemistry : Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, predicting reactivity, and interpreting spectroscopic data. nih.govresearchgate.net Computational studies can be used to:

Model reaction pathways (e.g., SN1 vs. SN2) and calculate activation barriers to predict the most favorable mechanism. osu.edu

Simulate vibrational spectra to aid in the interpretation of experimental IR and Raman data. researchgate.net

Calculate molecular properties like electrostatic potential and frontier molecular orbitals (HOMO-LUMO) to understand and predict regioselectivity in chemical reactions. tandfonline.com

Explore complex mechanistic possibilities, such as whether a nitro group migration proceeds via an ionic pathway or a sigmatropic shift. rsc.orgrsc.org

| Technique | Information Gained | Specific Application Example |

|---|---|---|

| 2D NMR Spectroscopy | Unambiguous structural assignment of isomers | Distinguishing between substitution at the C2-Br vs. C5-Cl position |

| X-ray Crystallography | Precise 3D structure, bond angles, and intermolecular packing | Confirming the planarity of the pyridine ring and substituent orientations |

| Density Functional Theory (DFT) | Reaction energetics, transition state structures, electronic properties | Calculating the energy barrier for a proposed SNAr reaction to predict its feasibility nih.govosu.edu |

| Active Learning (MLIPs) | Efficiently map reaction pathways and find minimum energy paths | Simulating the transformation of a derivative without extensive QM calculations aip.org |

Q & A

Q. What role does this compound play in medicinal chemistry SAR studies?

- Methodological Answer : The compound is a scaffold for kinase inhibitors. Modify the NH₂ group to introduce sulfonamides or ureas, then assay against target enzymes (e.g., EGFR). Use SPR (surface plasmon resonance) to quantify binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.